molecular formula C21H25ClN4O4 B1445305 Fmoc-Arg-OH.HCl CAS No. 131669-11-9

Fmoc-Arg-OH.HCl

Cat. No.: B1445305
CAS No.: 131669-11-9
M. Wt: 432.9 g/mol
InChI Key: GKVPGWVXDVZUBA-FERBBOLQSA-N
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Description

9-Fluorenylmethoxycarbonyl-L-arginine hydrochloride, commonly referred to as Fmoc-Arg-OH.HCl, is a derivative of the amino acid arginine. It is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during peptide chain assembly. The Fmoc group is removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-Arg-OH.HCl is synthesized through a series of chemical reactions involving the protection of the amino group of arginine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The process typically involves the following steps:

    Protection of Arginine: The amino group of arginine is protected by reacting it with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA).

    Formation of Hydrochloride Salt: The protected arginine is then converted to its hydrochloride salt form by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The process is carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Arg-OH.HCl undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group is removed under basic conditions using reagents such as piperidine.

    Coupling Reactions: The free amino group of arginine can participate in peptide bond formation with other amino acids using coupling reagents like Oxyma Pure and tert-butyl ethyl carbodiimide (TBEC).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling: Oxyma Pure and TBEC in solvents like N-butylpyrrolidinone (NBP) are used for peptide bond formation.

Major Products Formed

The major products formed from these reactions include peptides and oligopeptides with arginine residues incorporated into their sequences.

Scientific Research Applications

Fmoc-Arg-OH.HCl is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: It is a key reagent in the synthesis of peptides and proteins for research and therapeutic purposes.

    Drug Development: Peptides synthesized using this compound are used in the development of new drugs, including peptide-based therapeutics.

    Biological Studies: It is used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes.

    Industrial Applications: The compound is used in the production of peptide-based materials and biomolecules for various industrial applications.

Mechanism of Action

The mechanism of action of Fmoc-Arg-OH.HCl involves the protection and deprotection of the amino group of arginine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys-OH: Similar to Fmoc-Arg-OH.HCl, Fmoc-Lys-OH is used in peptide synthesis to protect the amino group of lysine.

    Fmoc-His-OH: This compound is used to protect the amino group of histidine during peptide synthesis.

Uniqueness

This compound is unique due to the presence of the guanidino group in arginine, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides that require arginine residues for their biological activity.

Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVPGWVXDVZUBA-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131669-11-9
Record name L-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131669-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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